REACTION_CXSMILES
|
[NH2-:1].[Li+].N.[Li].[NH2:5][C:6]1[C:7]2[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:8]=2[S:9][C:10]=1[C:11](OC)=[O:12]>O1CCCC1>[NH2:5][C:6]1[C:7]2[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:8]=2[S:9][C:10]=1[C:11]([NH2:1])=[O:12] |f:0.1,^1:3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(SC1C(=O)OC)C=CC=C2OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
ADDITION
|
Details
|
The residue is treated with 250 g of ice and water
|
Type
|
FILTRATION
|
Details
|
The solid product is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C=CC=C2OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |